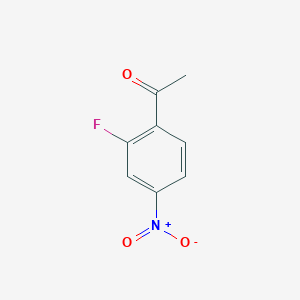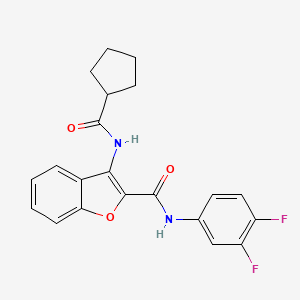![molecular formula C9H12ClF3O2S B2471315 [4-(Trifluorométhyl)-1-bicyclo[2.2.1]heptanyl]méthanesulfonyl chlorure CAS No. 2361635-49-4](/img/structure/B2471315.png)
[4-(Trifluorométhyl)-1-bicyclo[2.2.1]heptanyl]méthanesulfonyl chlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity. The compound features a trifluoromethyl group attached to a bicyclo[2.2.1]heptane ring system, which is further connected to a methanesulfonyl chloride group. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Trifluoromethyl)-1-bicyclo[221]heptanyl]methanesulfonyl chloride is used as a building block for synthesizing complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making derivatives of this compound promising candidates for drug development.
Industry
Industrially, [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of herbicides and insecticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)-1-bicyclo[221]heptanyl]methanesulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclo[221]heptane core One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in redox reactions, although these are less common due to the stability of the CF3 group.
Addition Reactions: The bicyclo[2.2.1]heptane ring can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can react with the methanesulfonyl chloride group under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although the trifluoromethyl group is generally resistant to oxidation.
Addition: Electrophiles like halogens can add to the bicyclo[2.2.1]heptane ring under controlled conditions.
Major Products Formed
Sulfonamides and Sulfonates: Formed from substitution reactions.
Oxidized Derivatives: Less common but possible with strong oxidizing agents.
Halogenated Compounds: Resulting from addition reactions to the bicyclo[2.2.1]heptane ring.
Mécanisme D'action
The mechanism of action of [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to biological targets, while the methanesulfonyl chloride group can act as a reactive site for covalent modification of proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The uniqueness of [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride lies in its combination of a trifluoromethyl group with a bicyclo[2.2.1]heptane ring and a methanesulfonyl chloride group. This specific arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMSEQOHWOSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)
![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)
![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2471238.png)
![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)
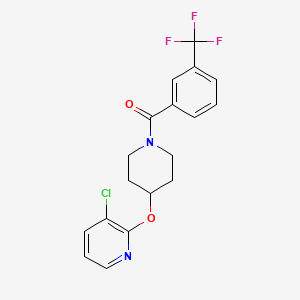
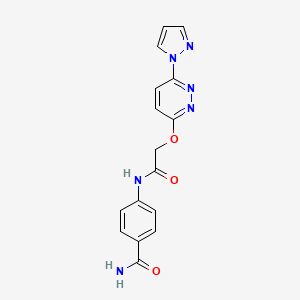

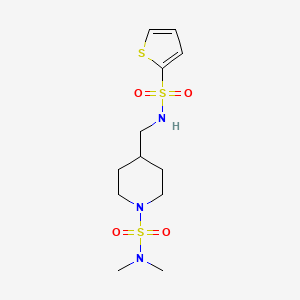
![N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)
![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)
